molecular formula C7H7N3O B1593483 2-Amino-1H-benzo[d]imidazol-5-ol CAS No. 51276-85-8

2-Amino-1H-benzo[d]imidazol-5-ol

Cat. No. B1593483
CAS RN: 51276-85-8
M. Wt: 149.15 g/mol
InChI Key: FNSYWIPPPFVBAV-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazol-5-ol is a small molecule with the linear formula C7H7N3O . It is also known as 5-Hydroxy-2-aminobenzimidazole . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of 2-Amino-1H-benzo[d]imidazol-5-ol consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-1H-benzo[d]imidazol-5-ol are not detailed in the literature, imidazole compounds are known for their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

2-Amino-1H-benzo[d]imidazol-5-ol has a molecular weight of 149.15 . It is a solid at room temperature . The boiling point is 469°C at 760 mmHg . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Energetic Material Synthesis

2-Amino-1H-benzo[d]imidazol-5-ol is explored in the synthesis of energetic materials. For example, it's used in the preparation of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, an energetic compound with satisfactory detonation properties, comparing favorably with TNT (Ma, Liu, & Yao, 2014).

Pharmaceutical Synthesis

This compound is a key component in synthesizing various pharmaceuticals. For instance, it's involved in creating benzimidazole derivatives with potent anticancer activity, especially against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).

Corrosion Inhibition

In the field of materials science, 2-Amino-1H-benzo[d]imidazol-5-ol derivatives are investigated as corrosion inhibitors. They show promise in protecting metals like N80 steel in acidic environments, an important aspect in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Agents

This compound is also crucial in synthesizing antimicrobial agents. For example, derivatives of 2-Amino-1H-benzo[d]imidazol-5-ol show significant bioactivity against pathogenic fungi and bacteria, suggesting their potential in developing new antimicrobial drugs (Dahiya, 2008).

Anti-Diabetic Agents

Recent studies have explored its role in creating anti-diabetic agents. Novel multifunctional benzimidazoles derived from 2-Amino-1H-benzo[d]imidazol-5-ol are reported as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes management (Ali et al., 2022).

Chemosensors

It's also utilized in developing chemosensors. Derivatives of this compound have been designed to detect ions like aluminum in living cells, indicating its usefulness in biological and environmental monitoring (Shree et al., 2019).

Anti-Inflammatory Activity

In pharmacology, derivatives of 2-Amino-1H-benzo[d]imidazol-5-ol are synthesized and evaluated for their anti-inflammatory properties, contributing to the development of new anti-inflammatory drugs (Reddy & Saini, 2013).

Antifungal Agents

This compound is instrumental in creating antifungal agents. Studies have shown that its derivatives can be effective against various fungal species, indicating their potential intreating fungal infections (Khabnadideh et al., 2012).

Fluorescent Chemosensors

2-Amino-1H-benzo[d]imidazol-5-ol is used in the synthesis of fluorescent chemosensors. These sensors are capable of detecting specific ions, such as aluminum, offering applications in environmental monitoring and biological research (Jeyanthi et al., 2013).

Synthesis of Peptidomimetics

The compound also plays a role in the synthesis of peptidomimetics, which are molecules mimicking the structure of peptides. These are crucial in the development of new therapeutic agents for various diseases (Skogh et al., 2013).

Antimicrobial Hybrid Molecules

Lastly, it's important in synthesizing hybrid molecules with antimicrobial properties. Such molecules combine the benzimidazole structure with other functional groups to enhance their antimicrobial efficacy (Shruthi et al., 2016).

Safety and Hazards

The safety information for 2-Amino-1H-benzo[d]imidazol-5-ol indicates that it may be harmful and that it should be stored at 4°C, protected from light . The hazard statements include H302, H315, H319, H332, and H335 .

properties

IUPAC Name

2-amino-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYWIPPPFVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199274
Record name 5-Hydroxy-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-benzo[d]imidazol-5-ol

CAS RN

51276-85-8
Record name 5-Hydroxy-2-aminobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1H-benzimidazol-5-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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